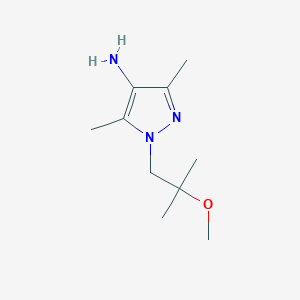

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethylpyrazol-4-amine core substituted with a 2-methoxy-2-methylpropyl group at the N1 position. Its structural uniqueness lies in the branched methoxypropyl substituent, which influences its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-(2-methoxy-2-methylpropyl)-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-10(3,4)14-5/h6,11H2,1-5H3 |

InChI Key |

QZFMTOROVLFCOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)(C)OC)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted and functionalized pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The target compound and its analogs share a common 3,5-dimethylpyrazol-4-amine scaffold but differ in the substituent at the N1 position. Key structural comparisons include:

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

Solubility and Polarity:

- The methoxypropyl group likely enhances water solubility compared to halogenated or purely aromatic analogs due to its ether oxygen and branched alkyl chain.

- Halogenated derivatives (e.g., 4-fluorobenzyl , 2-chloro-4-fluorobenzyl ) are more lipophilic, as evidenced by their higher logP values (estimated via molecular weight and substituent contributions).

Stability:

- All analogs, including the target compound, are sensitive to light and moisture, requiring storage at room temperature in inert conditions .

Biological Activity

1-(2-Methoxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₉H₁₇N₃O

- Molecular Weight : 183.25 g/mol

- CAS Number : 1858517-84-6

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in various metabolic pathways. For instance, they may affect cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival.

- Antiproliferative Effects : Research indicates that certain pyrazole derivatives exhibit antiproliferative activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 8.5 | Induction of apoptosis |

| K562 | 10.2 | Inhibition of cell cycle progression |

| MCF-7 | 9.8 | Activation of caspase pathways |

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

- Study on Anticancer Properties : A study published in MDPI demonstrated that pyrazole derivatives with specific substitutions exhibited significant antiproliferative effects on human cancer cell lines, including MCF-7 and K562. The study attributed these effects to the induction of apoptosis and modulation of cell cycle-related proteins .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, showing that they effectively reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Research has also indicated neuroprotective qualities in certain pyrazole derivatives, suggesting their role in protecting neuronal cells from oxidative stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.